molecular formula C9H5ClN2O3 B1594999 5-Chloro-7-nitroquinolin-8-ol CAS No. 18472-03-2

5-Chloro-7-nitroquinolin-8-ol

Cat. No.: B1594999
CAS No.: 18472-03-2
M. Wt: 224.6 g/mol
InChI Key: YMZCBKSIFLQQEM-UHFFFAOYSA-N
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Description

5-Chloro-7-nitroquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including antibacterial and antifungal properties. It is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-nitroquinolin-8-ol typically involves the nitration of 5-chloroquinolin-8-ol. The process can be summarized as follows:

    Starting Material: 5-Chloroquinolin-8-ol.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

    Isolation and Purification: The product is then isolated and purified using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-nitroquinolin-8-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 5-Chloro-7-aminoquinolin-8-ol.

    Substitution: Various substituted quinolin-8-ol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-nitroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Similar in structure but with an iodine atom instead of a nitro group. It also exhibits antibacterial and antifungal properties.

    5-Nitroquinolin-8-ol: Lacks the chlorine atom but retains the nitro group, showing similar biological activities.

Uniqueness

5-Chloro-7-nitroquinolin-8-ol is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

5-chloro-7-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCBKSIFLQQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293784
Record name 5-chloro-7-nitroquinolin-8-ol
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Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-03-2
Record name 5-Chloro-7-nitro-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18472-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 92208
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Record name 18472-03-2
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Record name 5-chloro-7-nitroquinolin-8-ol
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Record name 5-CHLORO-7-NITRO-8-QUINOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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